molecular formula C21H16BN3O2 B13704859 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid

Cat. No.: B13704859
M. Wt: 353.2 g/mol
InChI Key: JBIZULNJEBTYOY-UHFFFAOYSA-N
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Description

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid is a chemical compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4,6-diphenyl-1,3,5-triazine moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with phenylmagnesium bromide, resulting in 4,6-diphenyl-1,3,5-triazine.

    Borylation Reaction: The phenylboronic acid moiety is introduced through a borylation reaction. This can be achieved by reacting 4,6-diphenyl-1,3,5-triazine with phenylboronic acid under suitable conditions, such as the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the triazine moiety to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug development. The compound can interact with molecular targets such as proteasomes, leading to the inhibition of their activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(methoxy)phenol

Uniqueness

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid is unique due to its combination of a boronic acid group and a triazine moiety. This structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to form reversible covalent bonds and its potential therapeutic applications.

Properties

Molecular Formula

C21H16BN3O2

Molecular Weight

353.2 g/mol

IUPAC Name

[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid

InChI

InChI=1S/C21H16BN3O2/c26-22(27)18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14,26-27H

InChI Key

JBIZULNJEBTYOY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

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